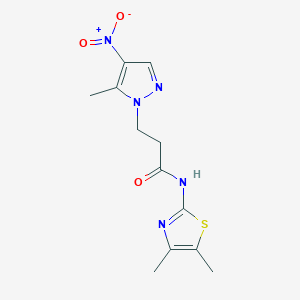![molecular formula C16H13ClN2OS B4363732 2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE](/img/structure/B4363732.png)
2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE
Descripción general
Descripción
2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE typically involves the reaction of 2-mercapto-3-methyl-4(3H)-quinazolinone with 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinazolinone ring or the chlorobenzyl group.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified quinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone
- 2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone
- 2-[(4-methoxybenzyl)thio]-3-methyl-4(3H)-quinazolinone
Uniqueness
2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to its unique biological activities compared to other similar compounds.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-19-15(20)13-4-2-3-5-14(13)18-16(19)21-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMYNCCTPDLDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363653.png)
![2,6-diethyl-5-[(3-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363658.png)
![2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363676.png)
![5-[(2,6-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363688.png)
![5-(benzylsulfanyl)-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363696.png)
![5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363707.png)
![2,6-diethyl-5-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363710.png)
![5-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363715.png)
![4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE](/img/structure/B4363717.png)
![2-[(2,3-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE](/img/structure/B4363738.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4363743.png)

![ETHYL 2-[({1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4363752.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-3-piperidinecarboxamide](/img/structure/B4363756.png)
